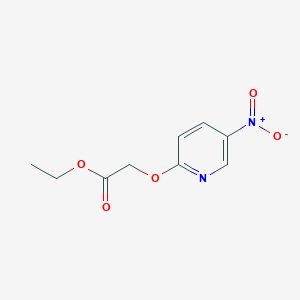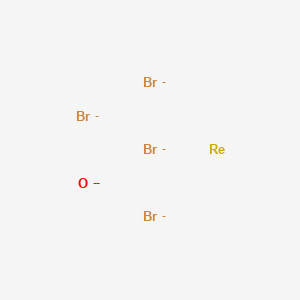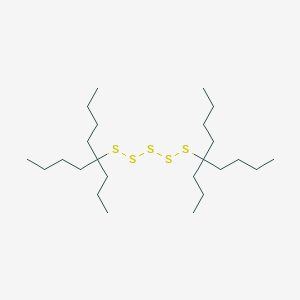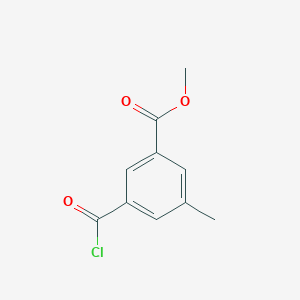
5beta-Androstan-3alpha-ol-11,17-dione glucosiduronate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5beta-Androstan-3alpha-ol-11,17-dione glucosiduronate is a steroidal compound that belongs to the class of androgens and derivatives. This compound is known for its significant biological activities and is often studied for its potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5beta-Androstan-3alpha-ol-11,17-dione glucosiduronate typically involves the reduction of dehydroepiandrosterone (DHEA) followed by glucuronidation. The reduction step can be achieved using various reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions. The glucuronidation step involves the use of glucuronic acid derivatives in the presence of catalysts like uridine diphosphate-glucuronosyltransferase (UGT) enzymes.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, including the use of genetically engineered microorganisms that express the necessary enzymes for the reduction and glucuronidation steps. These methods are often preferred for their efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
5beta-Androstan-3alpha-ol-11,17-dione glucosiduronate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the steroid backbone.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like halides or amines under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted steroid derivatives.
Aplicaciones Científicas De Investigación
5beta-Androstan-3alpha-ol-11,17-dione glucosiduronate has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various steroidal compounds.
Biology: Studied for its role in metabolic pathways and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects in conditions like diabetes and neurological disorders.
Industry: Utilized in the production of steroid-based pharmaceuticals and as a reference standard in analytical chemistry.
Mecanismo De Acción
The mechanism of action of 5beta-Androstan-3alpha-ol-11,17-dione glucosiduronate involves its interaction with specific molecular targets such as androgen receptors. Upon binding to these receptors, the compound can modulate gene expression and influence various physiological processes. The pathways involved include the regulation of glucose metabolism and neuronal activity.
Comparación Con Compuestos Similares
Similar Compounds
5beta-Androstan-3beta-ol-17-one (3beta-Etiocholanolone): A major metabolic product of DHEA with antihyperglycemic effects.
5alpha-Androstan-17beta-ol-3-one (Androstanolone): An anabolic steroid that mediates the biological actions of testosterone.
Uniqueness
5beta-Androstan-3alpha-ol-11,17-dione glucosiduronate is unique due to its specific glucuronidation, which enhances its solubility and bioavailability. This modification allows for more efficient interaction with molecular targets and improved therapeutic potential.
Propiedades
Fórmula molecular |
C25H36O9 |
|---|---|
Peso molecular |
480.5 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6R)-6-[[(3S,5R,8S,9S,10S,13S,14S)-10,13-dimethyl-11,17-dioxo-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C25H36O9/c1-24-8-7-12(33-23-20(30)18(28)19(29)21(34-23)22(31)32)9-11(24)3-4-13-14-5-6-16(27)25(14,2)10-15(26)17(13)24/h11-14,17-21,23,28-30H,3-10H2,1-2H3,(H,31,32)/t11-,12+,13+,14+,17-,18+,19+,20-,21+,23-,24+,25+/m1/s1 |
Clave InChI |
QTXWOOLAHRQMGZ-SGEMAHFXSA-N |
SMILES isomérico |
C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CCC4=O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O |
SMILES canónico |
CC12CCC(CC1CCC3C2C(=O)CC4(C3CCC4=O)C)OC5C(C(C(C(O5)C(=O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![trisodium;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B13833237.png)
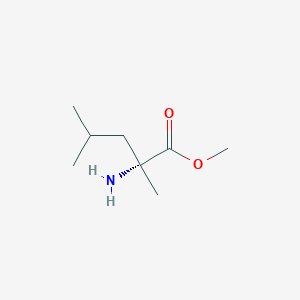

![Methyl 4-[5-[bis(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoate](/img/structure/B13833258.png)
![[6-(2-Ethoxy-2-oxoacetyl)-1,3-benzodioxol-5-yl] 2,2-dimethylpropanoate](/img/structure/B13833276.png)

